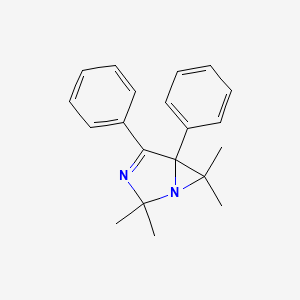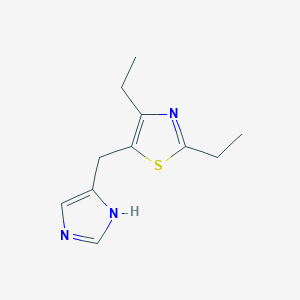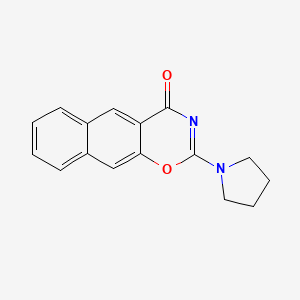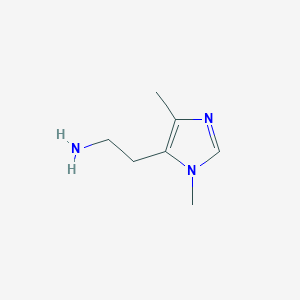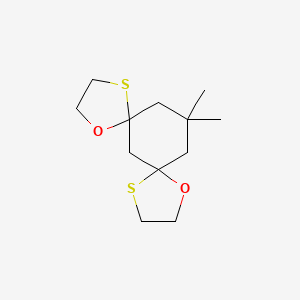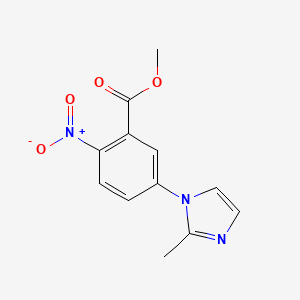
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate is a compound that features a benzoate ester linked to an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, which is known for its biological activity, adds to the compound’s significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the ortho position.
Imidazole Introduction: The nitrobenzoate derivative is then reacted with 2-methylimidazole under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Reduction: The major product would be Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-aminobenzoate.
Hydrolysis: The major product would be 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
科学研究应用
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: The compound’s imidazole ring is known for its biological activity, making it a potential candidate for drug development.
Materials Science: The compound can be used in the synthesis of advanced materials due to its unique structural properties.
Biological Studies: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
作用机制
The mechanism of action of Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The nitro group can also undergo reduction, leading to the formation of reactive intermediates that can interact with cellular components.
相似化合物的比较
Similar Compounds
Methyl 5-(1H-imidazol-1-yl)-2-nitrobenzoate: Similar structure but lacks the methyl group on the imidazole ring.
Methyl 5-(2-methyl-1H-imidazol-1-yl)-3-nitrobenzoate: Similar structure but with the nitro group at a different position.
Uniqueness
Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate is unique due to the specific positioning of the nitro and imidazole groups, which can influence its reactivity and biological activity. The presence of the methyl group on the imidazole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.
属性
分子式 |
C12H11N3O4 |
|---|---|
分子量 |
261.23 g/mol |
IUPAC 名称 |
methyl 5-(2-methylimidazol-1-yl)-2-nitrobenzoate |
InChI |
InChI=1S/C12H11N3O4/c1-8-13-5-6-14(8)9-3-4-11(15(17)18)10(7-9)12(16)19-2/h3-7H,1-2H3 |
InChI 键 |
BJYCBTWSDPCGDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


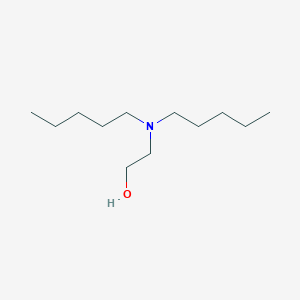
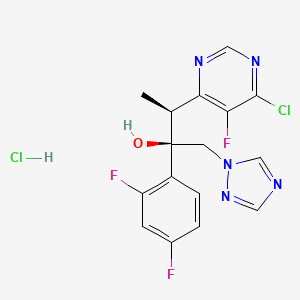
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)
